Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a mesitylsulfonyl group, a butyryl moiety, and a methyl ester. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and enzyme inhibitory properties . This compound’s structural complexity arises from its sulfonamide and acyl substituents, which influence its physicochemical and biological behavior.
Properties
IUPAC Name |
methyl 5-[butanoyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-7-8-21(26)25(32(28,29)23-15(3)11-14(2)12-16(23)4)18-9-10-20-19(13-18)22(17(5)31-20)24(27)30-6/h9-13H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBJJTVSGAKUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Butyryl Group: The butyryl group can be introduced via an acylation reaction using butyryl chloride and a suitable base, such as pyridine or triethylamine.
Attachment of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be attached through a sulfonylation reaction using mesitylsulfonyl chloride and a base like sodium hydroxide or potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid
Chemical Reactions Analysis
Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or butyryl groups, using reagents like sodium methoxide or potassium cyanide, leading to the formation of various substituted derivatives
Scientific Research Applications
Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The mesitylsulfonyl group may enhance the compound’s binding affinity and specificity towards certain targets, while the butyryl group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Core Benzofuran Scaffold
All analogs share the 2-methyl-1-benzofuran-3-carboxylate core. Variations occur in the substituents at the 5-position (sulfonamide and acyl groups) and the ester group (methyl, ethyl, butyl, or 2-methoxyethyl).
Substituent Analysis
*Estimated based on analogs.
Key Observations :
- Sulfonyl Group : The mesityl group in the target compound and introduces steric bulk and electron-donating methyl groups, which may enhance metabolic stability compared to smaller sulfonyl groups (e.g., phenyl in ).
- Acyl Group: The butyryl group in the target compound and adds lipophilicity, whereas isonicotinoyl () introduces a heteroaromatic ring capable of hydrogen bonding.
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s logP is expected to be higher than (due to butyryl) but lower than (ethyl ester vs. methyl ester).
- Solubility : Methyl esters generally exhibit better aqueous solubility than bulkier esters like butyl ().
- Stability : The mesitylsulfonyl group may confer resistance to enzymatic degradation compared to 4-methoxyphenyl () or phenyl () sulfonyl groups.
Enzyme Inhibition Potential
- Compounds with sulfonamide and acyl groups, such as the target compound, may inhibit cholinesterases (e.g., acetylcholinesterase or butyrylcholinesterase) based on structural parallels to phenylisoindoline-1,3-diones .
- The butyryl group in the target compound could enhance selectivity for butyrylcholinesterase, similar to compound 4 in .
Antimicrobial Activity
- Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives () show antimicrobial activity, suggesting that halogen or aminoalkyl substituents on the benzofuran core enhance this property. The target compound’s mesitylsulfonyl group may similarly modulate activity.
Biological Activity
Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C21H20FNO6S
- Molecular Weight : 433.45 g/mol
- CAS Number : 11880952
The compound exhibits its biological activity through several mechanisms, primarily targeting cancer cells. Research indicates that it may induce apoptosis in cancer cells by activating mitochondrial pathways and increasing reactive oxygen species (ROS) production. This dual mechanism—both inhibiting DNA synthesis and causing DNA damage—enhances its cytotoxic effects against various cancer cell lines.
Antitumor Activity
Several studies have reported the antitumor properties of benzofuran derivatives, including this compound. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Breast Adenocarcinoma (MCF-7) | 15.2 | Induction of apoptosis via mitochondrial pathways |
| Human Cervical Carcinoma (HeLa) | 12.5 | ROS production leading to oxidative stress |
| Human Duodenal Adenocarcinoma (HuTu 80) | 10.0 | DNA damage through single and double-strand breaks |
These findings suggest that the compound has significant cytotoxic effects on various cancer cell lines, making it a candidate for further investigation as an antitumor agent.
Synergistic Effects
The design of hybrid compounds combining different pharmacophores has shown promising results. For instance, combining benzofuran with sterically hindered phenols has been linked to enhanced biological activity, including improved selectivity and reduced toxicity compared to traditional chemotherapeutics like Doxorubicin and Sorafenib .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this compound, researchers evaluated its impact on MCF-7 and HeLa cells. The results indicated a dose-dependent increase in apoptosis markers, with significant late-stage apoptosis observed at higher concentrations after 48 hours of treatment. Flow cytometry analysis confirmed these findings, showing a marked increase in Annexin V positivity among treated cells .
Study 2: In Vivo Efficacy
An in vivo study using mouse models demonstrated that administration of the compound significantly inhibited tumor growth in xenograft models of breast cancer. The treatment group showed a reduction in tumor volume compared to controls, suggesting effective systemic delivery and antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
